

Etryptamine (α -Ethyltryptamine): A Historical and Pharmacological Review of a Withdrawn Antidepressant

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Compound of Interest

Compound Name: Etryptamine

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Etryptamine, also known as α -ethyltryptamine (AET), is a tryptamine derivative first synthesized in 1947.^{[1][2]} It was briefly marketed in the early 1960s as an antidepressant under the brand name Monase by the Upjohn Company.^{[3][4]} Despite showing initial promise as a "psychic energizer," its clinical use was short-lived.^{[5][6]} The drug was voluntarily withdrawn from the market shortly after its introduction due to a significant and dangerous side effect: agranulocytosis, a severe drop in white blood cells.^{[1][3]} Initially believed to function primarily as a monoamine oxidase inhibitor (MAOI), subsequent research has revealed a more complex pharmacological profile, identifying it as a potent monoamine releasing agent, particularly for serotonin.^{[3][7]} This dual mechanism of action likely contributed to both its antidepressant effects and its potential for abuse, which led to its classification as a Schedule I controlled substance in the United States in 1994.^{[1][4]} This document provides a detailed historical and technical overview of **etryptamine**, from its development and brief clinical application to its withdrawal and modern pharmacological understanding.

Historical Context and Clinical Development

Discovery and Commercialization

α -Ethyltryptamine was first synthesized in 1947 by Snyder and Katz.[1] In the late 1950s, the Upjohn Company began investigating its therapeutic potential, developing the acetate salt, **etryptamine** acetate, for clinical use.[1][6] Marketed under the trade name Monase, it was introduced around 1961 as a novel, non-hydrazine antidepressant.[1][4] During its brief time on the market, it was administered to over 5,000 patients.[5][6]

Withdrawal from the Market

Monase was withdrawn from the U.S. market by Upjohn in 1962, approximately a year after its introduction.[1][3] The primary driver for this decision was the emergence of several cases of idiosyncratic agranulocytosis, a rare but potentially fatal condition characterized by a severe reduction in neutrophils, a type of white blood cell, which leaves patients highly susceptible to infection.[3][5] This serious adverse effect rendered the drug's risk-benefit profile unacceptable for the treatment of depression.[4]

Clinical Data

Clinical studies in the 1960s evaluated **etryptamine** for its antidepressant efficacy. The typical therapeutic dosage and observed side effects are summarized below.

| Parameter | Description |
|--------------------------------|---|
| Brand Name | Monase[3][4] |
| Approved Indication | Depression[3][4] |
| Typical Daily Dosage | 30–40 mg/day[1][5] |
| Maximum Explored Dosage | Up to 75 mg/day in depressed patients; 60-300 mg in schizophrenic patients.[1][5] |
| Reported Therapeutic Effects | Antidepressant and "psychic energizer".[1][6] |
| Commonly Reported Side Effects | Palpitations, nervousness, restlessness, insomnia, appetite loss, and sedation.[1][3] |
| Serious Adverse Effects | Agranulocytosis (leading to withdrawal).[3][4][5] |

Pharmacological Profile

Etryptamine's mechanism of action is multifaceted, involving both inhibition of monoamine oxidase and the release of monoamine neurotransmitters. This complex profile distinguishes it from many other antidepressants of its era.

Mechanism of Action

- **Monoamine Oxidase Inhibition (MAOI):** **Etryptamine** is a reversible inhibitor of monoamine oxidase A (MAO-A).^{[1][3]} It was initially developed based on this activity, which increases the synaptic availability of serotonin, norepinephrine, and dopamine by preventing their breakdown.^[7] It demonstrates 50% MAO inhibition at a concentration of 2.6×10^{-4} M.^{[1][5]}
- **Monoamine Releasing Agent:** More recent research has established that **etryptamine** is also a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, acting as a substrate for their respective transporters (SERT, NET, DAT).^{[3][7][8]} Its primary action is on the serotonin transporter, making it a potent serotonin releasing agent (SRA).^{[5][7]} This action is similar to that of MDMA and is believed to contribute significantly to its psychoactive effects.^{[4][7]}
- **Serotonin Receptor Agonism:** **Etryptamine** also acts as a weak partial agonist at the 5-HT_{2A} receptor.^[3] The (+)-enantiomer is a partial agonist with an EC₅₀ of 1,250 nM, while the racemic mixture and the (-)-enantiomer are functionally inactive at this receptor.^{[3][6]}

Quantitative Pharmacology

The following table summarizes the in vitro pharmacological data for **etryptamine**, highlighting its potency as a monoamine releasing agent.

| Target | Parameter | Value |
|----------------------------------|--|------------------------|
| Serotonin Transporter (SERT) | EC ₅₀ (Release) | 23.2 nM[1] |
| Dopamine Transporter (DAT) | EC ₅₀ (Release) | 232 nM[1] |
| Norepinephrine Transporter (NET) | EC ₅₀ (Release) | 640 nM[1] |
| Monoamine Oxidase (MAO) | IC ₅₀ (Inhibition) | 260 µM (0.26 mM)[1][3] |
| 5-HT _{2A} Receptor | EC ₅₀ (Agonism, (+)-enantiomer) | 1,250 nM[3][6] |

Experimental Protocols

In Vitro Neurotransmitter Release Assay

A common method to determine the monoamine releasing capabilities of a compound like **etryptamine** involves using rat brain tissue slices preloaded with radiolabeled neurotransmitters.

Objective: To quantify the potency (EC₅₀) and efficacy of **etryptamine** in inducing the release of serotonin, dopamine, and norepinephrine from presynaptic terminals.

Methodology:

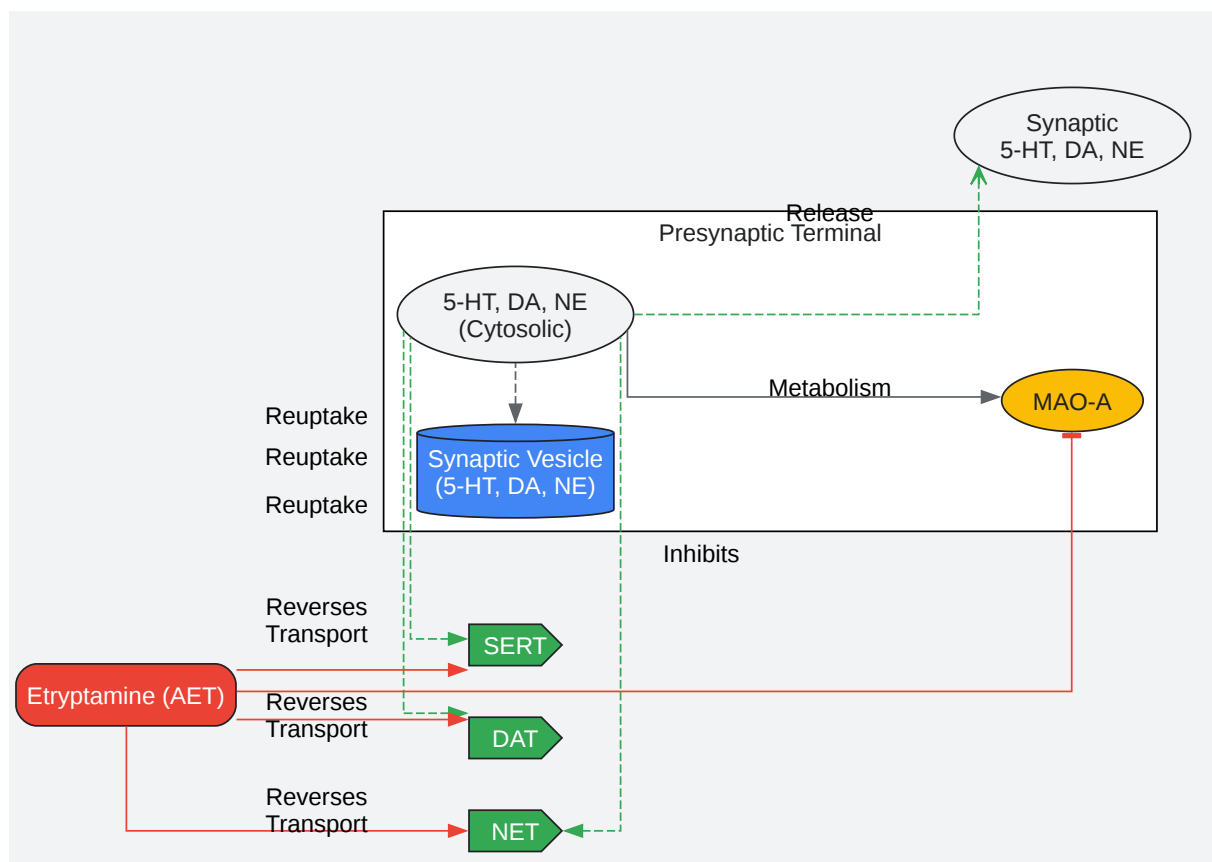
- **Tissue Preparation:** Brain regions rich in the desired monoaminergic neurons (e.g., occipital cortex for serotonin) are dissected from rats.[5][6] The tissue is then sliced into thin sections (e.g., 300 µm) using a McIlwain tissue chopper.
- **Radiolabeling:** The brain slices are incubated in a physiological buffer solution containing a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]DA for dopamine, or [³H]NE for norepinephrine).[6] This allows the presynaptic terminals to take up and store the radiolabeled neurotransmitter.
- **Superfusion:** After incubation, the slices are transferred to a superfusion apparatus. They are continuously perfused with fresh buffer to establish a stable baseline of spontaneous radioactive outflow.

- **Compound Administration:** The slices are then exposed to increasing concentrations of **etryptamine** added to the perfusion buffer.
- **Sample Collection:** Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) before, during, and after exposure to the drug.
- **Quantification:** The amount of radioactivity in each collected fraction is measured using a liquid scintillation counter. The total radioactivity remaining in the tissue is also measured at the end of the experiment.
- **Data Analysis:** The drug-evoked release is calculated as a percentage of the total radioactivity present in the tissue at the time of drug exposure. Concentration-response curves are generated, and EC_{50} values (the concentration of the drug that produces 50% of the maximal effect) are calculated to determine potency.

Visualizations

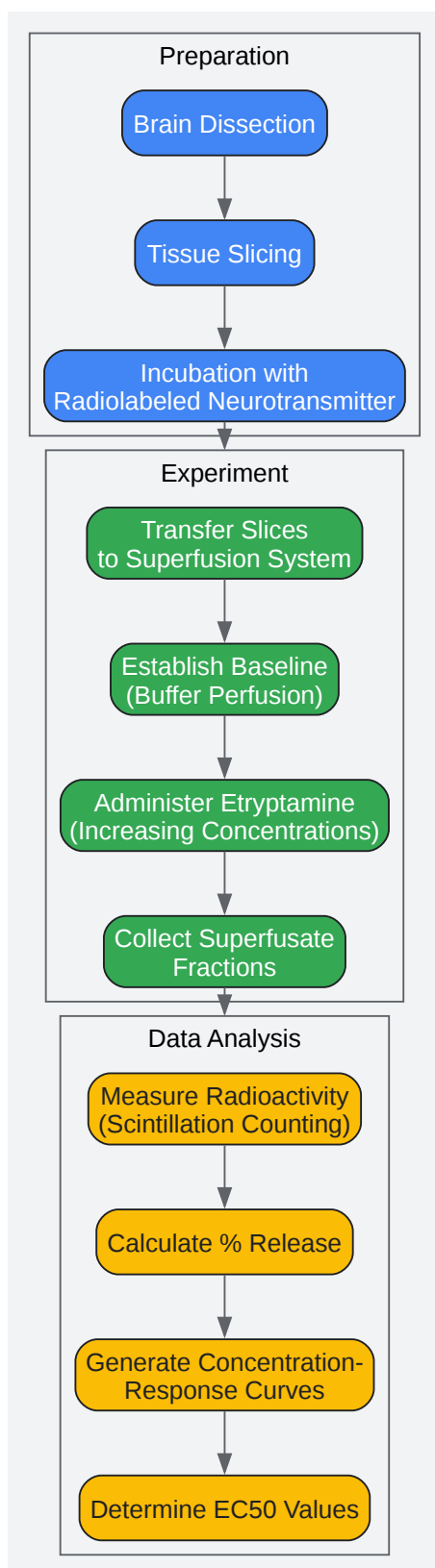
Signaling and Logical Pathways

The following diagrams illustrate the mechanism of action of **etryptamine** and the logical progression leading to its withdrawal.



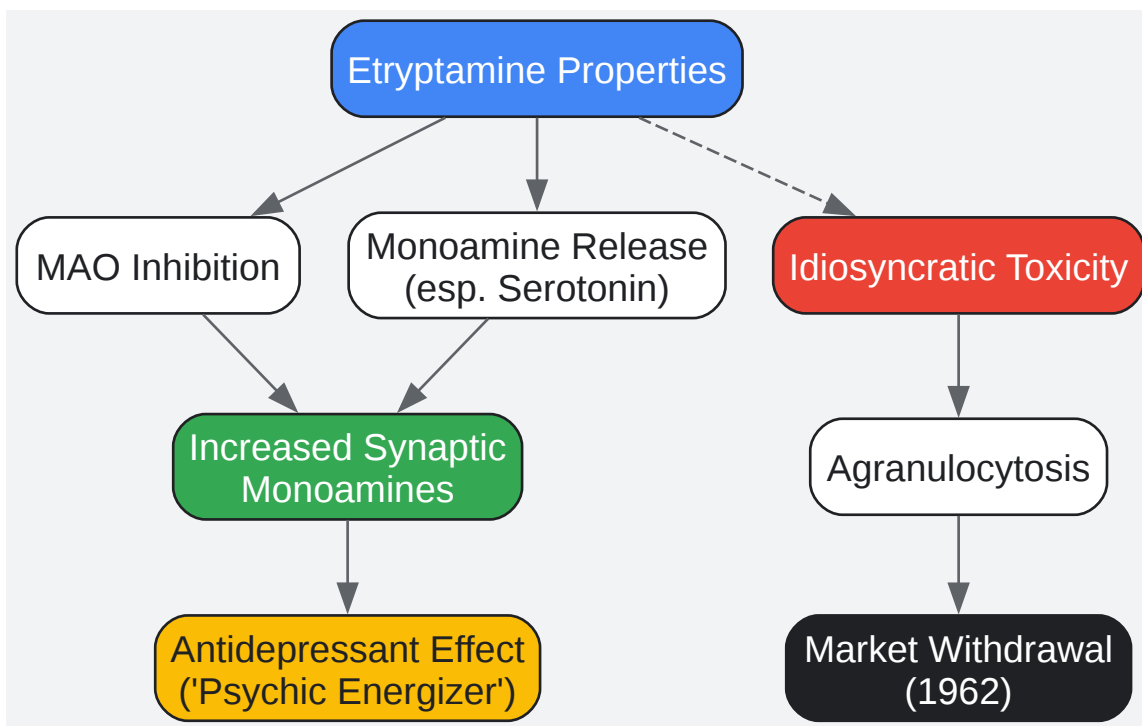
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Caption: **Etryptamine's** dual mechanism at the presynaptic terminal.



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Caption: Workflow for an in vitro neurotransmitter release assay.



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References

- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. α -Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. alpha-Ethyltryptamine [medbox.iab.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α -Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Ethyltryptamine | C₁₂H₁₆N₂ | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]

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